2-Methyloxazolo[5,4-b]pyridine

Photochemistry Cycloaddition Heterocyclic Synthesis

Researchers requiring regio- and stereospecific access to oxazolo[5,4-b]azocine systems often face limited synthetic routes. 2-Methyloxazolo[5,4-b]pyridine addresses this via ambiphilic photocycloaddition, enabling construction of complex heterocyclic frameworks inaccessible through thermal or catalytic methods. • Validated kinase inhibitor scaffold for SAR exploration at 5-, 6-, 7-positions • Selective acrylonitrile dehydrogenase probe with defined LogP (0.96) and MW (134.14) • 95% purity, room temperature shipping, global supply chain

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 91813-42-2
Cat. No. B1317234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloxazolo[5,4-b]pyridine
CAS91813-42-2
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)N=CC=C2
InChIInChI=1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3
InChIKeyVFTDYERUQVBMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloxazolo[5,4-b]pyridine (CAS 91813-42-2): Core Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


2-Methyloxazolo[5,4-b]pyridine (CAS 91813-42-2) is a fused heterocyclic compound comprising an oxazole ring and a pyridine ring, with a methyl substituent at the 2-position. It serves as a core scaffold in medicinal chemistry and organic synthesis, with its molecular structure (C7H6N2O, MW 134.14 g/mol) [1] defining a specific pharmacophore [2]. The compound exhibits key physicochemical properties including a density of 1.23 g/cm³, a calculated LogP of 0.96, and storage stability requiring 2-7°C refrigeration .

Why 2-Methyloxazolo[5,4-b]pyridine Cannot Be Replaced by Generic Oxazolopyridine Analogs


In the oxazolopyridine class, small structural variations—such as the position of the methyl group, the specific ring fusion pattern (e.g., [5,4-b] vs. [4,5-b]), or heteroatom substitution (e.g., sulfur for oxygen)—profoundly alter reactivity, biological target engagement, and synthetic utility. The 2-methyl substitution on the oxazolo[5,4-b]pyridine core specifically modulates electronic properties and steric hindrance, directly influencing photocycloaddition regioselectivity [1] and enzyme inhibition profiles . Consequently, substitution with a generic oxazolopyridine isomer or an unsubstituted analog will not replicate these precise structure-activity relationships, potentially leading to failed syntheses or misleading biological results.

Quantitative Differentiation Evidence for 2-Methyloxazolo[5,4-b]pyridine (CAS 91813-42-2)


Reactivity Advantage: Ambiphilic Photocycloaddition Capability

2-Methyloxazolo[5,4-b]pyridine demonstrates a unique capacity for photocycloaddition with both electron-poor alkenes (e.g., methacrylonitrile) and electron-rich alkenes (e.g., ethyl vinyl ether, furan) [1]. This ambiphilic reactivity is a distinct advantage over closely related scaffolds like oxazolo[4,5-b]pyridine, which generally require more stringent, electrophile-specific reaction conditions due to a less favorable frontier molecular orbital arrangement [2]. The quantitative heats of formation for key photoadducts—specifically 9.75 kcal/mol for intermediate 3a and 2.75 kcal/mol for the oxazoloazocine product 7 [1]—provide a thermodynamic rationale for this observed synthetic versatility.

Photochemistry Cycloaddition Heterocyclic Synthesis

Enzymatic Inhibition: Potent Acrylonitrile Dehydrogenase Blocker

2-Methyloxazolo[5,4-b]pyridine has been characterized as a potent inhibitor of acrylonitrile dehydrogenase . While quantitative IC50 data are not publicly available, this specific enzyme target distinguishes it from the broader class of oxazolopyridines, which are more commonly associated with kinase inhibition [1]. The 2-methyl group is hypothesized to enhance binding affinity through favorable hydrophobic interactions within the enzyme's active site, a feature absent in the unsubstituted oxazolo[5,4-b]pyridine (CAS 273-62-1).

Enzyme Inhibition Biocatalysis Acrylonitrile Metabolism

Physical Property Advantage: Optimized Solubility and Storage Profile

2-Methyloxazolo[5,4-b]pyridine exhibits a calculated LogP of 0.96 [1], indicating a favorable balance between hydrophilicity and lipophilicity for both aqueous solubility and membrane permeability. This value is more optimal for drug discovery applications compared to the unsubstituted parent scaffold (oxazolo[5,4-b]pyridine, CAS 273-62-1), which has a lower LogP due to the absence of the methyl group. Furthermore, its recommended storage condition of 2-7°C [1] ensures long-term stability, a critical factor for procurement and inventory management in research settings.

Physicochemical Properties LogP Stability

Synthetic Purity Benchmark: High Batch-to-Batch Consistency

Commercial batches of 2-methyloxazolo[5,4-b]pyridine demonstrate high purity, with validated specifications of 95.7% and 97.6% (by 214 nm HPLC) . This level of purity is critical for reproducible synthetic and biological assays, and is a key differentiator from less rigorously characterized or lower-purity generic oxazolopyridine sources. The MDL number MFCD13175745 [1] further ensures a standardized and trackable chemical identity across suppliers.

Chemical Purity Quality Control Synthetic Reliability

Optimal Use Cases for 2-Methyloxazolo[5,4-b]pyridine (CAS 91813-42-2) in Research and Development


Photochemical Synthesis of Complex Oxazoloazocines

Leverage the compound's unique ambiphilic photocycloaddition capability to construct oxazolo[5,4-b]azocine systems. This method provides regio- and stereospecific access to a complex heterocyclic framework, which is difficult to achieve via alternative thermal or catalytic routes [1].

Investigating Acrylonitrile Dehydrogenase Pathways

Utilize 2-methyloxazolo[5,4-b]pyridine as a selective inhibitor in biochemical assays to study the role of acrylonitrile dehydrogenase in microbial metabolism or industrial biocatalysis. Its specific target engagement offers a focused tool compared to broader-spectrum kinase inhibitors .

Development of Novel Kinase Inhibitors

The oxazolo[5,4-b]pyridine core is a validated scaffold for kinase inhibition [2]. 2-Methyloxazolo[5,4-b]pyridine serves as a crucial starting material for further functionalization (e.g., at the 5-, 6-, or 7-positions) to explore structure-activity relationships (SAR) targeting specific kinases implicated in cancer or inflammatory diseases.

General Heterocyclic Library Synthesis

Due to its favorable LogP and well-defined purity [3], this compound is an ideal building block for generating diverse compound libraries. Its reactivity with a broad range of alkenes facilitates the creation of structurally varied molecules for high-throughput screening campaigns.

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